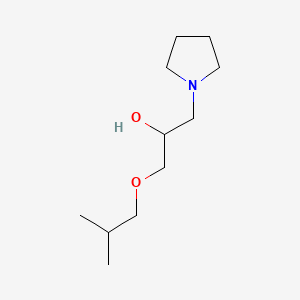

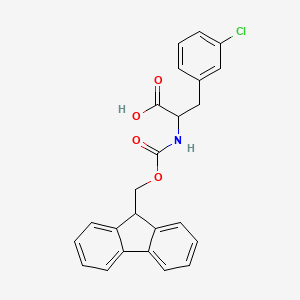

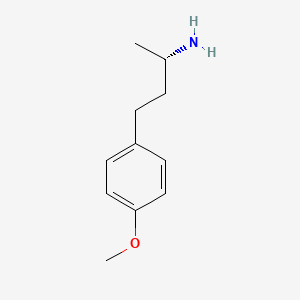

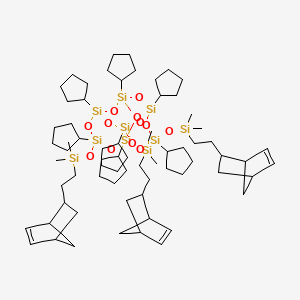

![molecular formula C12H11N5 B1609232 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine CAS No. 611239-37-3](/img/structure/B1609232.png)

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . The IUPAC name of the compound is 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine dihydrobromide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular weight of the compound is 392.12 . The InChI code for the compound is 1S/C11H10N4S.2BrH/c1-7-10(8-6-16-11(12)14-8)15-5-3-2-4-9(15)13-7;;/h2-6H,1H3,(H2,12,14);2*1H .Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis

The compound appears as a white powder . The melting point is between 233–234°C .Applications De Recherche Scientifique

Application 1: Synthesis of Imidazo[1,2-a]pyridines

- Application Summary: Imidazo[1,2-a]pyridines are synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

- Methods of Application: The synthesis is carried out under microwave irradiation, which is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

- Results: The method yields a series of imidazo[1,2-a]pyridines in good to excellent yields .

Application 2: Antimicrobial Activity

- Application Summary: 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-methylimidazo[1,2-a]pyridine, has shown antimicrobial properties against Staphylococcus aureus .

- Methods of Application: The compound is synthesized from 2-methylimidazo[1,2-a]pyridine and then tested for antimicrobial activity .

- Results: 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at the concentrations of 2700 and 675 μg/ml .

Application 3: Antituberculosis Agents

- Application Summary: Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The compounds are synthesized and then tested for their anti-TB activity .

- Results: The compounds showed a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

Application 4: Functionalization of Imidazo[1,2-a]pyridines

- Application Summary: Imidazo[1,2-a]pyridines are functionalized through radical reactions for the construction of imidazo[1,2-a]pyridine derivatives .

- Methods of Application: The functionalization is carried out through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

- Results: This method allows for the efficient construction of imidazo[1,2-a]pyridine derivatives .

Application 5: Light-Sensitive Dyes

- Application Summary: Imidazo[1,2-a]pyridine derivatives are used as light-sensitive dyes .

- Methods of Application: The compounds are synthesized and then used in optical media for data storage .

- Results: The compounds have shown to be effective as light-sensitive dyes .

Application 6: Treatment of Various Diseases

- Application Summary: Imidazo[1,2-a]pyridine derivatives are used for the treatment of various diseases including cancer, cardiovascular diseases, and Alzheimer’s disease .

- Methods of Application: The compounds are synthesized and then used in the treatment of these diseases .

- Results: The compounds have shown to be effective in the treatment of these diseases .

Propriétés

IUPAC Name |

4-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-8-11(9-5-6-14-12(13)16-9)17-7-3-2-4-10(17)15-8/h2-7H,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZURCICLQQQODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424880 | |

| Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |

CAS RN |

611239-37-3 | |

| Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.